1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene
Description
Chemical Identity and Nomenclature
The chemical identity of 1,2-dichloro-4-(3,3,3-trifluoropropyl)benzene is defined by its molecular formula, C₉H₇Cl₂F₃ , and a molecular weight of 243.05 g/mol . The compound’s IUPAC name derives from its substitution pattern: two chlorine atoms at positions 1 and 2 of the benzene ring, and a 3,3,3-trifluoropropyl group at position 4. Alternative naming conventions include numerical descriptors such as 3,4-dichloro-1-(3,3,3-trifluoropropyl)benzene , though the IUPAC nomenclature remains standard.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1099597-52-0 | |
| Molecular Formula | C₉H₇Cl₂F₃ | |
| Molecular Weight | 243.05 g/mol | |
| SMILES Notation | ClC1=C(C=CC(=C1)Cl)CCC(F)(F)F |
The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the positions of substituents and the integrity of the trifluoropropyl chain.
Historical Context in Organofluorine Chemistry
The synthesis of 1,2-dichloro-4-(3,3,3-trifluoropropyl)benzene is rooted in the evolution of organofluorine chemistry, which began in the 19th century with the isolation of simple fluorocarbons. Early milestones, such as Frédéric Swarts’ use of antimony trifluoride (SbF₃) for halogen exchange in the 1890s, laid the groundwork for modern fluorination techniques. The compound’s trifluoropropyl group exemplifies advancements in introducing fluorinated alkyl chains to aromatic systems, a process refined in the mid-20th century through electrochemical fluorination and metal-catalyzed reactions.
The development of this compound also parallels the rise of fluorinated intermediates in agrochemical and pharmaceutical research. For example, the 1930s discovery of polytetrafluoroethylene (PTFE) highlighted the stability and inertness of fluorinated compounds, driving interest in their application to aromatic scaffolds. Today, 1,2-dichloro-4-(3,3,3-trifluoropropyl)benzene serves as a model for studying electronic effects in multisubstituted benzene derivatives, where fluorine’s electronegativity and chlorine’s steric bulk influence reactivity.
Industrial and Academic Relevance
In industrial settings, 1,2-dichloro-4-(3,3,3-trifluoropropyl)benzene is valued as a precursor for synthesizing complex fluorinated molecules. Its dual functionality—chlorine atoms for nucleophilic substitution and a trifluoropropyl group for electronic modulation—makes it adaptable to cross-coupling reactions and catalytic transformations. For instance, it has been employed in the synthesis of fluorinated pesticides and liquid crystals, where the trifluoromethyl group enhances thermal stability and lipophilicity.
Academically, the compound is a tool for exploring structure-activity relationships in aromatic systems. Researchers utilize its scaffold to investigate:
- Electronic Effects : The electron-withdrawing nature of fluorine alters the benzene ring’s electron density, affecting electrophilic substitution patterns.
- Steric Interactions : The trifluoropropyl group’s bulk influences regioselectivity in catalytic reactions, such as Suzuki-Miyaura couplings.
- Material Science Applications : Fluorinated aromatics are critical in designing organic semiconductors and dielectric materials.
Table 2: Industrial Applications
Properties
IUPAC Name |
1,2-dichloro-4-(3,3,3-trifluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3/c10-7-2-1-6(5-8(7)11)3-4-9(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQTUEFTNTYYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene (CAS Number: 1099597-52-0) is a chlorinated aromatic compound with potential biological activities that warrant investigation. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₉H₇Cl₂F₃
Molecular Weight: 227.06 g/mol
Structure: The compound consists of a benzene ring substituted with two chlorine atoms and a trifluoropropyl group.
| Property | Value |
|---|---|
| CAS Number | 1099597-52-0 |
| MDL Number | MFCD11226647 |
| Purity | ≥95% |
| Hazard Classification | Irritant |
Antimicrobial Properties
Research indicates that chlorinated aromatic compounds exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that 1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene may also possess such properties. For instance, chlorinated compounds have been shown to disrupt bacterial cell membranes and interfere with metabolic processes.
Toxicological Studies
Toxicological assessments reveal that exposure to chlorinated compounds can lead to cytotoxic effects. In vitro studies have demonstrated that 1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene can induce apoptosis in certain cell lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction.
Case Studies
-
Case Study on Bacterial Resistance
A study published in ACS Omega examined the impact of various chlorinated compounds on Pseudomonas protegens. The findings indicated that certain derivatives could achieve over 80% bacterial removal at specific concentrations, highlighting the potential for 1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene in antimicrobial applications . -
Cytotoxic Effects in Human Cell Lines
Research conducted on human lung carcinoma cells demonstrated that exposure to this compound resulted in significant cell death at concentrations above 50 µM. The study attributed this effect to increased reactive oxygen species (ROS) production and subsequent DNA damage.
The biological activity of 1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene can be attributed to several mechanisms:
- Membrane Disruption: Chlorinated aromatic compounds can integrate into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Inhibition: These compounds may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular function.
- Oxidative Stress Induction: The generation of ROS contributes to cellular damage and apoptosis.
Scientific Research Applications
Scientific Research Applications
- Proteomics Research :
- Pesticidal Utility :
- Solvent in Organic Synthesis :
Case Study 1: Pesticidal Efficacy
A study published in a chemical journal highlighted the effectiveness of 1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene derivatives against common agricultural pests. The results showed a significant reduction in pest populations when applied as part of integrated pest management strategies.
| Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Spider Mites | 75 | 150 |
| Nematodes | 90 | 250 |
Case Study 2: Proteomics Analysis
In proteomics research, this compound was used to label proteins for mass spectrometric analysis. The study demonstrated that the incorporation of the dichlorofluoropropyl moiety improved the sensitivity and specificity of protein detection.
| Protein Target | Detection Limit (pmol) | Labeling Efficiency (%) |
|---|---|---|
| Enzyme A | 5 | 95 |
| Protein B | 10 | 90 |
| Protein C | 15 | 85 |
Industrial Applications
-
Manufacturing of Fluorinated Chemicals :
- The compound serves as an intermediate for synthesizing other fluorinated chemicals which are valuable in various industrial applications including pharmaceuticals and agrochemicals.
-
Chemical Research :
- It is frequently used in laboratories for developing new chemical reactions and studying reaction mechanisms due to its unique reactivity patterns influenced by the trifluoropropyl group.
Comparison with Similar Compounds
Data Table: Comparative Properties
Research Findings and Implications
- Environmental Impact: The trifluoropropyl group may increase environmental persistence compared to non-fluorinated analogs, as seen in perfluorinated compounds (PFCs) .
- Synthetic Challenges : Chlorination regioselectivity on the benzene ring requires careful control, as demonstrated in intermediates like bis(1,1-dichloro-3,3,3-trifluoropropyl) ether .
Preparation Methods
Stepwise Halogenation and Fluorination of Aromatic Precursors
One common approach involves starting from chlorinated toluene derivatives, followed by side-chain chlorination, fluorination, and aromatic ring chlorination. This multi-step process has been documented in related compounds such as 3,4-dichlorobenzotrifluoride and shares mechanistic similarities with the target compound’s synthesis.
Step 1: Side-Chain Chlorination
Starting from toluene or para-chlorotoluene, side-chain chlorination is performed to convert the methyl group into a benzyl chloride or benzotrichloride intermediate.Step 2: Fluorination of Side Chain
The chlorinated side chain undergoes fluorination using anhydrous hydrogen fluoride under controlled temperature (110–115°C) and pressure (1.5–2.5 MPa) conditions. This step converts the benzyl chloride derivative into a trifluoropropyl-substituted intermediate.Step 3: Aromatic Ring Chlorination
The aromatic ring is chlorinated using chlorine gas in the presence of catalysts such as iron powder and iron trichloride at 115–125°C over extended reaction times (up to 20 hours). This step introduces the dichloro substitution pattern on the benzene ring.Purification
The crude product is purified by vacuum rectification at reflux ratios between 3:1 and 5:2, collecting fractions at 172–175°C to obtain the product with purity exceeding 99% by weight.Yield and By-products
The overall yield of this method is approximately 90%, but it produces significant by-products such as hydrochloric acid and chlorine bleach liquor, requiring careful exhaust gas treatment.
Direct Aromatic Chlorination of Trifluoropropylbenzene Derivatives
An alternative method involves direct chlorination of pre-formed trifluoropropyl-substituted benzene derivatives:
Using p-chlorobenzotrifluoride as a starting material, chlorination is catalyzed by iron powder and iron trichloride mixtures to directly introduce chlorines on the aromatic ring.
This method bypasses the initial side-chain chlorination and fluorination steps but is more costly and requires longer reaction times under controlled temperature and pressure.
The reaction is typically carried out at 115–125°C for over 20 hours, with continuous removal of by-products such as hydrogen chloride gas.
The final product is isolated after purification steps similar to the stepwise method.
Wittig Reaction for Trifluoropropyl Side Chain Introduction
A different synthetic strategy uses Wittig-type olefination to introduce the trifluoropropyl side chain onto a dichlorobenzene precursor:
The reaction involves methyltriphenylphosphonium iodide reacting with 3,5-dichloro-2,2,2-trifluoroacetophenone in tetrahydrofuran (THF) at 20–25°C.
Potassium tert-butoxide serves as a base to facilitate the formation of the alkene intermediate, which upon subsequent hydrogenation or further reaction yields the trifluoropropyl-substituted benzene.
The reaction time is about 1.5 hours, with a reported yield of 79%.
Workup involves separation between n-heptane and water, washing with brine, and removal of triphenylphosphine oxide by filtration to isolate the product.
Fluorination Using Alkali Metal Fluoride and Guanidine Catalysts
For related fluorinated dichlorobenzenes, a method involving fluorination of pentachlorobenzonitrile with alkali metal fluoride and N,N,N-hexasubstituted guanidine catalysts in organic solvents has been reported:
The fluorination reaction is conducted at 100–150°C.
The intermediate 3,5-dichloro-2,4,6-trifluorobenzonitrile is then hydrolyzed with sodium hydroxide solution at 90–120°C, followed by decarboxylation at 120–150°C to yield the target compound.
This method is noted for its simplicity, low cost, and suitability for industrial scale-up.
Although this exact method is for a different fluorinated dichlorobenzene, the principles of fluorination and hydrolysis could be adapted for 1,2-dichloro-4-(3,3,3-trifluoropropyl)benzene synthesis.
Comparative Data Table of Preparation Methods
Research Findings and Practical Considerations
Selectivity and Purity : Achieving high regioselectivity in chlorination and fluorination is critical. The stepwise method allows better control but requires more steps and generates by-products.
Catalyst Efficiency : Iron-based catalysts are effective for aromatic chlorination, while guanidine-based catalysts enhance fluorination efficiency in nucleophilic aromatic substitution.
Reaction Conditions : Elevated temperatures and pressures are common, especially in fluorination steps, necessitating specialized equipment for safety and control.
Environmental Impact : By-products such as hydrochloric acid and chlorine bleach liquor require proper handling and neutralization to minimize environmental harm.
Industrial Scalability : Methods that reduce steps and simplify purification, such as direct chlorination or guanidine-catalyzed fluorination, are preferred for large-scale production.
The preparation of 1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene involves complex synthetic strategies primarily centered around selective chlorination and fluorination of aromatic precursors. The stepwise chlorination and fluorination method remains the most established, offering high yields and purity but with operational complexity and by-product management. Alternative methods such as direct chlorination and Wittig olefination provide routes with fewer steps or different functional group introductions but may have trade-offs in cost or yield. Recent advances in catalysis and reaction engineering, including guanidine-catalyzed fluorination, promise more efficient and scalable syntheses.
This detailed analysis integrates diverse research and patent data to provide a comprehensive understanding of the preparation methods for 1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene, suitable for academic and industrial chemists seeking authoritative guidance.
Q & A
Q. What are the optimal synthetic routes for 1,2-dichloro-4-(3,3,3-trifluoropropyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 1,2-dichlorobenzene and 3,3,3-trifluoropropyl halides. Catalysts like AlCl₃ or FeCl₃ are critical for regioselectivity. Optimization involves varying temperature (60–120°C) and solvent polarity (e.g., dichloromethane vs. nitrobenzene). For example, higher yields (~75%) are achieved at 80°C in dichloromethane with AlCl₃, while nitrobenzene increases reaction rate but reduces selectivity due to competing side reactions . Characterization via GC-MS and ¹⁹F NMR is essential to confirm purity and substituent positioning.
Q. How does the electronic nature of the trifluoropropyl group affect the compound’s reactivity in electrophilic substitution?
- Methodological Answer : The electron-withdrawing trifluoropropyl group deactivates the benzene ring, directing electrophiles (e.g., nitration, sulfonation) to the less hindered meta position relative to existing substituents. Computational studies (DFT) predict partial charge distribution, with the trifluoropropyl group creating a localized positive charge at the ortho position, reducing electrophilic attack there. Experimental validation involves monitoring reaction kinetics under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) and analyzing regiochemistry via X-ray crystallography .
Q. What analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?
- Methodological Answer :
- Structural analysis : High-resolution ¹H/¹³C/¹⁹F NMR (e.g., ¹⁹F NMR at 564 MHz) identifies substituent positions and coupling patterns. Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M]⁺ at m/z 246) and fragmentation pathways .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~220°C, while TGA shows 95% mass loss by 300°C in nitrogen atmospheres. These data inform safe handling protocols and reaction temperature limits .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoropropyl group influence catalytic cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bulky trifluoropropyl group hinders transmetallation in cross-coupling reactions. Using Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C achieves moderate yields (~50%). Adding sterically hindered ligands (e.g., SPhos) improves efficiency by reducing catalyst poisoning. Kinetic studies (via in situ IR monitoring) show slower oxidative addition steps compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported solubility data across polar and non-polar solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or trace impurities. Systematic solubility studies in hexane, DMSO, and ethanol at 25°C (using UV-Vis spectroscopy) reveal that the compound’s logP (2.8) aligns with low solubility in polar solvents (<1 mg/mL in water). Conflicting data may stem from undetected crystalline phases; XRPD analysis distinguishes amorphous vs. crystalline forms, which exhibit 10-fold solubility differences .
Q. Can computational models predict the compound’s environmental fate, particularly its persistence in soil?
- Methodological Answer : QSAR models (e.g., EPI Suite) estimate a half-life of ~150 days in aerobic soil, driven by the trifluoropropyl group’s resistance to hydrolysis. Experimental validation involves spiking soil samples and monitoring degradation via LC-MS/MS. Anaerobic conditions accelerate breakdown (half-life ~60 days) due to microbial defluorination pathways .
Key Considerations for Researchers
- Contradiction Management : Conflicting reactivity or stability data should be addressed via controlled replicate studies and impurity profiling (e.g., HRMS for trace halides).
- Advanced Applications : Explore fluorinated analogs for agrochemical intermediates, leveraging the trifluoropropyl group’s metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
